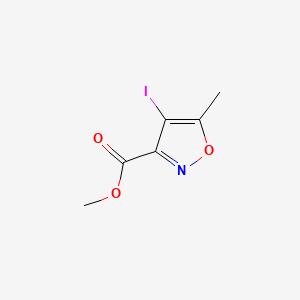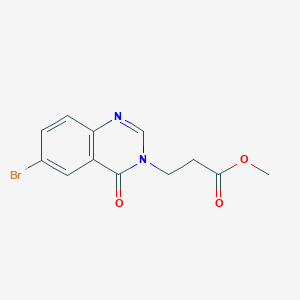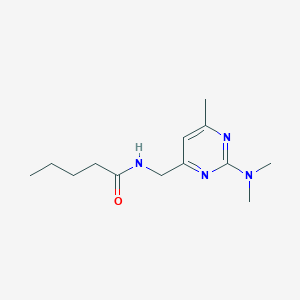
Methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate” is a chemical compound with the CAS Number: 1823583-57-8 . It has a molecular weight of 267.02 and a linear formula of C6H6INO3 .
Molecular Structure Analysis
The molecular structure of “Methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate” can be represented by the InChI key: MFCD28144330 .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate” are not available, oxazoles in general can undergo various reactions. For instance, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents .Physical And Chemical Properties Analysis
“Methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate” is a solid substance .Aplicaciones Científicas De Investigación
Synthesis of Oxazole Derivatives
A study by Ferreira et al. (2010) detailed a high-yielding synthesis method for several oxazole-4-carboxylate derivatives, showcasing the compound's utility in creating fluorescent probes. These compounds exhibit high fluorescence quantum yields and solvent sensitivity, making them suitable for use as fluorescent markers in peptide chains. This synthesis approach highlights the compound's versatility in creating photophysically active molecules for biochemical applications (Ferreira, Castanheira, Monteiro, Pereira, & Vilaça, 2010).
Photochemical Studies
Lopes et al. (2011) conducted photochemistry and vibrational spectra studies of matrix-isolated Methyl 4-chloro-5-phenylisoxazole-3-carboxylate, providing insight into the photophysical properties and potential photoisomerization processes involving similar compounds. This research contributes to our understanding of the compound's behavior under UV irradiation, essential for its application in photochemical reactions (Lopes, Nunes, Gómez-Zavaglia, Pinho e Melo, & Fausto, 2011).
Gold Catalysis
The application of Methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate in gold catalysis was explored by Luo et al. (2012), who demonstrated an efficient synthesis of 2,4-disubstituted oxazoles. The study emphasizes the role of bidentate ligands in moderating the reactivities of gold carbenes, opening new avenues for oxidative gold catalysis in organic synthesis (Luo, Ji, Li, & Zhang, 2012).
Corrosion Inhibition
Research on corrosion inhibition by M. Lagrenée et al. (2002) has shown the effectiveness of triazole derivatives, closely related to the functional groups in Methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate, in protecting mild steel in acidic media. This highlights the compound's potential utility in developing new corrosion inhibitors (Lagrenée, Mernari, Bouanis, Traisnel, & Bentiss, 2002).
Total Synthesis of Natural Products
Zhang and Ciufolini (2009) utilized a conjunctive oxazole building block in the total synthesis of siphonazoles, demonstrating the compound's critical role in synthesizing complex natural products. This research provides a pathway for the synthesis of biologically active compounds using oxazole derivatives (Zhang & Ciufolini, 2009).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO3/c1-3-4(7)5(8-11-3)6(9)10-2/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYIKAFKPHDCCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)OC)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3,4-Dimethoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2571803.png)
![8-(2-ethoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2571804.png)

![(3-Cyclopropyl-[1,2,4]oxadiazol-5-yl)-acetonitrile](/img/structure/B2571809.png)



![(E)-ethyl 2-(3-(3-nitrophenyl)acrylamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2571813.png)
![2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2571817.png)
![N-[(4-Fluorophenyl)methyl]-3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidine-1-carboxamide](/img/structure/B2571818.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(3-chlorophenyl)propanamide](/img/structure/B2571821.png)